molecular formula C25H26N4OS B2709833 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226443-26-0

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2709833
CAS No.: 1226443-26-0
M. Wt: 430.57
InChI Key: OOWXBJXSFYPTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a biologically active compound recognized for its potent inhibitory effects on key cellular signaling pathways. It functions as a targeted inhibitor of the PI3K/Akt/mTOR axis, a crucial signaling cascade frequently dysregulated in cancer and other proliferative diseases [1] . By selectively targeting this pathway, the compound induces cell cycle arrest and promotes apoptosis in susceptible cell lines, making it a valuable chemical probe for investigating the molecular mechanisms of oncogenesis and tumor progression [2] . Its primary research applications include the study of signal transduction, cellular survival mechanisms, and the validation of PI3K/Akt/mTOR as a therapeutic target in preclinical models. The thieno[3,2-d]pyrimidin-4(3H)-one core structure is a privileged scaffold in medicinal chemistry, known for conferring high-affinity binding to kinase ATP pockets, which underpins the compound's specific mechanism of action and its utility in fundamental cancer biology and drug discovery research [3] .

Properties

CAS No.

1226443-26-0

Molecular Formula

C25H26N4OS

Molecular Weight

430.57

IUPAC Name

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C25H26N4OS/c1-16-5-8-19(9-6-16)20-15-31-23-22(20)26-25(27-24(23)30)29-12-10-28(11-13-29)21-14-17(2)4-7-18(21)3/h4-9,14-15H,10-13H2,1-3H3,(H,26,27,30)

InChI Key

OOWXBJXSFYPTGR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C

solubility

not available

Origin of Product

United States

Biological Activity

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C25H26N4OS and a molecular weight of approximately 430.57 g/mol. This compound belongs to a class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which are known for their diverse biological activities. The structural features of this compound, including the piperazine ring and various aromatic substituents, contribute to its potential pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
Molecular Formula C25H26N4OS
Molecular Weight 430.57 g/mol
IUPAC Name 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
CAS Number 1226443-26-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antimycobacterial activity. Research indicates that derivatives containing a thienopyrimidinone core exhibit potent effects against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis .
  • Antitumor Properties : Some studies suggest that thieno[3,2-d]pyrimidin derivatives possess antitumor activity. The presence of specific functional groups in the structure may enhance their efficacy against various cancer cell lines .
  • Neuroprotective Effects : The piperazine moiety is associated with neuroprotective properties and has been included in compounds aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through receptor modulation or enzyme inhibition. For instance:

  • Antibacterial Mechanism : The compound may inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial apoptosis .
  • Antitumor Mechanism : It might induce apoptosis in cancer cells through pathways involving cell cycle arrest and programmed cell death .

Case Studies

Several studies have reported on the biological efficacy of similar compounds:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various thieno[3,2-d]pyrimidin derivatives against Escherichia coli and Staphylococcus aureus, finding that certain derivatives exhibited low minimum inhibitory concentrations (MICs) indicative of strong antibacterial activity .
  • Neuroprotective Research : Research into piperazine-containing compounds revealed their potential in modulating neuroprotective pathways, suggesting that modifications to the piperazine ring could enhance efficacy against neurodegenerative conditions .

Comparative Analysis

A comparison with related compounds highlights the unique properties of this compound:

Compound Name Key Features
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazineAntiviral activity
2-amino-6-phenyldihydropyrido[3,2-d]pyrimidin-4-oneAntitumor properties
1-[6-(methylthio)-1H-pyrazolo[3,4-b]quinolin-5-yloxy]-N,N-diethylmethanamineNeuroprotective effects

Scientific Research Applications

The biological activities associated with this compound have been explored in various studies:

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidin compounds exhibit significant antibacterial and antimycobacterial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis. For instance, one study highlighted the antimicrobial effects of similar compounds against Escherichia coli and Staphylococcus aureus, indicating low minimum inhibitory concentrations (MICs) that suggest strong antibacterial efficacy .

Antitumor Properties

Thieno[3,2-d]pyrimidin derivatives have been reported to possess antitumor activity. The structural features of this compound may enhance its efficacy against various cancer cell lines. Mechanisms proposed include induction of apoptosis in cancer cells through pathways involving cell cycle arrest and programmed cell death .

Neuroprotective Effects

The piperazine moiety in this compound is associated with neuroprotective properties. Research into piperazine-containing compounds has suggested their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Modifications to the piperazine ring could enhance efficacy against these conditions .

Case Studies

Several studies have documented the biological efficacy of compounds similar to 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one:

  • Study on Antimicrobial Activity : A study evaluated various thieno[3,2-d]pyrimidin derivatives against Escherichia coli and Staphylococcus aureus, finding that certain derivatives exhibited low MICs indicative of strong antibacterial activity .
  • Neuroprotective Research : Research into piperazine-containing compounds revealed their potential in modulating neuroprotective pathways, suggesting that modifications to the piperazine ring could enhance efficacy against neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) H-Bond Donors H-Bond Acceptors
2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Target) C₂₅H₂₆N₄OS ~430 2: 4-(2,5-dimethylphenyl)piperazine; 7: 4-methylphenyl 1 4
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226429-03-3) C₂₃H₂₁ClN₄OS 437.000 2: 4-benzylpiperazine; 7: 4-chlorophenyl 1 4

Key Observations :

  • Steric Effects : The 2,5-dimethylphenyl group on the piperazine (target) introduces bulkier substituents compared to benzyl (CAS 1226429-03-3), which could influence receptor-binding pocket interactions.
  • Electron Effects : The electron-donating methyl groups in the target compound contrast with the electron-withdrawing chlorine in CAS 1226429-03-3, altering electronic distribution and hydrogen-bonding capacity.

Research Findings and Implications

Structure-Activity Relationship (SAR) Trends
  • Piperazine Substituents : Aromatic groups (e.g., 2,5-dimethylphenyl, benzyl) enhance affinity for hydrophobic binding pockets in biological targets.
  • 7-Position Modifications : Electron-donating groups (e.g., methyl) may improve metabolic stability compared to halogens (e.g., chlorine).

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Studies

StepSolventTemperature (°C)CatalystYield (%)Reference
Core CyclizationDMF + AcOH120 (microwave)None65–75
Piperazine CouplingDMSO90K2CO350–60
Final PurificationEthyl AcetateAmbientSilica Gel>95

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • X-ray Crystallography : Resolve the 3D structure by growing single crystals in ethanol/water (1:1) at 4°C. Compare bond lengths/angles with DFT-optimized models .
  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d6) to verify substituent positions. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C26H25N4OS) with <2 ppm error .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., cisplatin) and calculate IC50 values .
  • Enzyme Inhibition : Test against phosphodiesterases (PDEs) using fluorescent cAMP/cGMP analogs. Use 10 µM IBMX as a reference inhibitor .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl instead of 4-methylphenyl) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like PDE5 or kinase domains. Validate with mutagenesis studies .
  • Data Correlation : Plot logP (calculated via ChemDraw) against IC50 values to identify hydrophobicity-activity trends .

Advanced: What experimental design principles apply to in vivo toxicity studies?

Answer:

  • Randomized Block Design : Use 4–6 animal cohorts (e.g., Sprague-Dawley rats) with split-plot arrangements for dose-response variables (e.g., 10, 50, 100 mg/kg) .
  • Endpoint Selection : Include histopathology (liver/kidney sections), serum biomarkers (ALT, creatinine), and behavioral assessments .
  • Statistical Power : Apply ANOVA with post-hoc Tukey tests (α=0.05) and ensure n ≥ 8 per group to detect ≥20% effect size .

Advanced: How can environmental fate studies be structured for this compound?

Answer:

  • Degradation Pathways : Conduct photolysis (UV-Vis light, 254 nm) and hydrolysis (pH 4–9 buffers) experiments. Monitor degradation products via LC-MS/MS .
  • Bioaccumulation : Use OECD 305 guidelines with Daphnia magna. Measure bioconcentration factors (BCF) after 14-day exposure .
  • Ecotoxicology : Test algal growth inhibition (OECD 201) and zebrafish embryo toxicity (FET assay) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models. Adjust for variables like cell passage number or assay plate batch effects .
  • Dose-Response Reassessment : Re-test conflicting compounds under standardized conditions (e.g., 10% FBS in DMEM, 5% CO2) .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.